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molecular formula C12H19NO B8388317 4-(2-Propoxy-ethyl)-benzylamine

4-(2-Propoxy-ethyl)-benzylamine

Cat. No. B8388317
M. Wt: 193.28 g/mol
InChI Key: GTTXRGFCBRVQBQ-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a mixture of lithium aluminum hydride (120 mg, 2.5 mmol) and tetrahydrofuran (3 mL) was added 4-(2-propoxy-ethyl)-benzonitrile described in Preparation Example 196 (120 mg, 0.62 mmol), the solution was stirred overnight at room temperature. The reaction solution was cooled to 0° C., tetrahydrofuran (30 mL), water (0.12 mL), an aqueous solution of 5N sodium hydroxide (0.12 mL) and water (0.36 mL) were sequentially added dropwise. After stirring for 1 hour at room temperature, this reaction mixture was filtered through a filter paper. This filtrate was concentrated in vacuao, the residue was filtered using NH-silica gel, and the title compound (123 mg, 0.64 mmol, 103%) was obtained as a colorless oil.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
4-(2-propoxy-ethyl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 196
Quantity
120 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0.12 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.36 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.12 mL
Type
solvent
Reaction Step Four
Yield
103%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH2:12]([O:15][CH2:16][CH2:17][C:18]1[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=1)[CH2:13][CH3:14].[OH-].[Na+]>O>[CH2:12]([O:15][CH2:16][CH2:17][C:18]1[CH:19]=[CH:20][C:21]([CH2:22][NH2:23])=[CH:24][CH:25]=1)[CH2:13][CH3:14] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
4-(2-propoxy-ethyl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OCCC1=CC=C(C#N)C=C1
Step Three
Name
Example 196
Quantity
120 mg
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0.12 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.36 mL
Type
solvent
Smiles
O
Name
Quantity
0.12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
this reaction mixture was filtered through a filter paper
CONCENTRATION
Type
CONCENTRATION
Details
This filtrate was concentrated in vacuao
FILTRATION
Type
FILTRATION
Details
the residue was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC)OCCC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.64 mmol
AMOUNT: MASS 123 mg
YIELD: PERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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